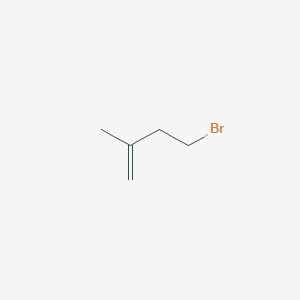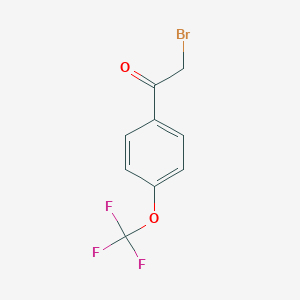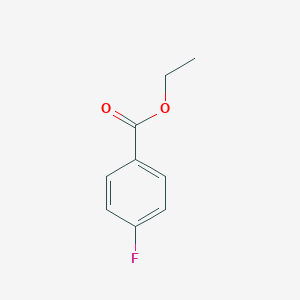
4-Bromo-2-methylbut-1-ene
Übersicht
Beschreibung
Präparative Methoden
Die Synthese von (4-Acetamidocyclohexyl)nitrat beinhaltet die Nitrierung von (4-Acetamidocyclohexyl)acetamid. Der synthetische Weg umfasst typischerweise folgende Schritte:
Nitrierungsreaktion: Die Nitrierung von (4-Acetamidocyclohexyl)acetamid wird unter Verwendung eines Nitrierungsmittels wie Salpetersäure unter kontrollierten Bedingungen durchgeführt.
Vorbereitungsmethoden
The synthesis of (4-Acetamidocyclohexyl) nitrate involves the nitration of (4-Acetamidocyclohexyl) acetamide. The synthetic route typically includes the following steps:
Nitration Reaction: The nitration of (4-Acetamidocyclohexyl) acetamide is carried out using a nitrating agent such as nitric acid under controlled conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure (4-Acetamidocyclohexyl) nitrate.
Analyse Chemischer Reaktionen
(4-Acetamidocyclohexyl)nitrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Nitratgruppe in andere funktionelle Gruppen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Nitratgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
(4-Acetamidocyclohexyl)nitrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Nitrierungsreaktionen verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf biologische Systeme untersucht, insbesondere auf ihre Rolle als Guanylatcyclase-Aktivator.
Medizin: Es wird weiterhin geforscht, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Auswirkungen auf Herz-Kreislauf-Erkrankungen.
Industrie: Die Eigenschaften der Verbindung machen sie in verschiedenen industriellen Anwendungen nützlich, wie z. B. der Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus von (4-Acetamidocyclohexyl)nitrat beinhaltet die Aktivierung der Guanylatcyclase, eines Enzyms, das die Umwandlung von GTP in cyclisches GMP katalysiert. Diese Aktivierung führt zu einem Anstieg der cyclischen GMP-Spiegel, der wiederum verschiedene zelluläre Prozesse beeinflusst. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Stickoxid-Signalweg und die Regulation des Gefäßtonus .
Wirkmechanismus
The mechanism of action of (4-Acetamidocyclohexyl) nitrate involves the activation of guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cyclic GMP. This activation leads to an increase in cyclic GMP levels, which in turn affects various cellular processes. The molecular targets and pathways involved include the nitric oxide signaling pathway and the regulation of vascular tone .
Vergleich Mit ähnlichen Verbindungen
(4-Acetamidocyclohexyl)nitrat kann mit anderen Guanylatcyclase-Aktivatoren verglichen werden, wie z. B.:
Nitroglycerin: Eine bekannte Nitratverbindung, die zur Behandlung von Angina eingesetzt wird.
Isosorbiddinitrat: Eine weitere Nitratverbindung, die für ähnliche therapeutische Zwecke verwendet wird.
Natriumnitroprussid: Ein potenter Vasodilatator, der in der Notfallmedizin eingesetzt wird.
Eigenschaften
IUPAC Name |
4-bromo-2-methylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMWJUPSQXIVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338517 | |
| Record name | 4-bromo-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20038-12-4 | |
| Record name | 4-bromo-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)












